メチルパラベンナトリウム

概要

説明

Methylparaben sodium, a derivative of methylparaben, is a multifunctional additive commonly utilized in food and cosmetic products. It is synthesized from methylparaben and sodium hydroxide, yielding a product with a high purity level that meets pharmacopeia standards. The synthesis process involves optimizing factors such as reagent ratios, reaction temperature, and material feeding methods to achieve a final product purity of 99.5% (Sun Jun-yong, 2009).

Synthesis Analysis

The synthesis of methylparaben involves the catalytic reaction of hydroxybenzoic acid and methanol under sulfamic acid. The optimization of this process through response surface methodology has led to the identification of the most efficient synthesis conditions, yielding a high product purity with a 90.5% yield under optimal conditions (Liu Yu-tin, 2014).

Molecular Structure Analysis

Methylparaben's structural and photochemical characteristics have been thoroughly studied, revealing its existence in two almost isoenergetic s-cis carboxylic ester low-energy conformers. The detailed investigation of its potential energy surface and infrared spectroscopic analysis in solid argon has provided insights into its molecular structure and behavior under UV irradiation, leading to the formation of reactive methylparaben radicals and isomeric ketenes (N. Kuş, S. Bayari, R. Fausto, 2013).

Chemical Reactions and Properties

Various studies have explored the chemical reactions and properties of methylparaben, particularly its role as a solid-state plasticizer for Eudragit RS PO during hot-melt extrusion processes. This has demonstrated the potential for methylparaben to reduce melt viscosity and modify the physicochemical properties of the polymer blends, indicating a significant interaction between methylparaben and the polymer matrix (Chuanbin Wu, J. Mcginity, 2003).

Physical Properties Analysis

The physical properties of methylparaben, such as its glass transition temperature and crystallinity, have been assessed through differential scanning calorimetry and X-ray diffraction. This analysis has shown that methylparaben can effectively act as a plasticizer, enhancing the chain mobility of polymers and leading to changes in their physical properties (Chuanbin Wu, J. Mcginity, 2003).

Chemical Properties Analysis

The interaction of methylparaben with polymers, evidenced by changes in chemical shift observed in solid state NMR spectroscopy, suggests a chemical interaction between the hydroxyl group of methylparaben and the ester group of polymers. This interaction is crucial in understanding the role of methylparaben as a plasticizer and its impact on the chemical properties of polymer matrices (Chuanbin Wu, J. Mcginity, 2003).

科学的研究の応用

医薬品および化粧品の保存料

メチルパラベンナトリウムは、その抗菌作用により、医薬品および化粧品の保存料として広く使用されています。これは、製品を腐敗させたり、健康上のリスクをもたらしたりする可能性のある細菌や真菌の増殖を防ぐのに役立ちます。 この化合物は、特に外用クリーム、ローション、軟膏の保存期間と安全性を維持する上で価値があります .

食品産業における用途

食品産業では、メチルパラベンナトリウムは、さまざまな製品の保存期間を延ばすための保存料として役立ちます。 これは、幅広い微生物に効果的で、ジャム、飲料、乳製品などの製品に使用され、時間の経過とともに腐敗を防ぎ、品質を維持します .

水処理における抗菌剤

メチルパラベンナトリウムの抗菌作用は、水処理プロセスで利用されています。 これは、水系における微生物の増殖を抑制するために使用でき、工業プロセスなど、さまざまな用途に使用する水の安全性と清潔さを確保します .

内分泌かく乱に関する研究

メチルパラベンナトリウムは、内分泌かく乱物質としての可能性のある役割に関する研究の対象となっています。 研究では、ホルモン系への影響、特にエストロゲン活性について調査されており、人間の健康と環境生態系の両方に影響を与えます .

分析化学

分析化学では、メチルパラベンナトリウムは、さまざまなサンプル中のパラベン化合物を検出する機器の較正と方法の検証のための標準として使用されます。 その安定性とよく特徴付けられた特性により、このような用途に最適な化合物となっています .

新興汚染物質の監視

新興汚染物質として、環境におけるメチルパラベンナトリウムの存在は、生態系への影響を評価するために監視されています。 表面水、飲料水、土壌におけるその検出は、その分布を理解し、除去または管理のための戦略を策定するために重要です .

毒性学的研究

毒性学的研究では、メチルパラベンナトリウムを使用して、その毒性プロファイルを理解します。 これらの研究は、安全な暴露レベルを決定するのに役立ち、規制目的のために不可欠であり、この化合物の使用が重大な健康リスクをもたらさないことを保証します .

除去技術の開発

その広範な使用と潜在的な環境への影響を考えると、研究は、水源からメチルパラベンナトリウムを除去する技術の開発にも焦点を当てています。 これには、廃水処理技術の進歩と生分解経路の探求が含まれます .

作用機序

Target of Action

Methylparaben sodium, also known as Sodium 4-(methoxycarbonyl)phenolate, is primarily used as a preservative in various industries, including pharmaceuticals, food, and textiles . It targets a broad spectrum of microbes, preventing the growth of bacteria and mold in products that would otherwise be susceptible to microbial growth .

Mode of Action

The mode of action of methylparaben sodium involves interfering with cellular membrane transfer processes and inhibiting the synthesis of DNA, RNA, and enzymes in bacterial cells . This disruption of essential cellular functions effectively inhibits microbial growth, preserving the integrity of the products in which it is used .

Biochemical Pathways

Methylparaben sodium is produced by the esterification of p-hydroxybenzoic acid and methanol . This process results in the formation of the methyl ester of 4-hydroxybenzoic acid, a compound that belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The action of methylparaben sodium can be influenced by various environmental factors. For instance, its antimicrobial efficacy can be affected by the pH of the product it is preserving . Additionally, the presence of parabens in ecosystems is mainly related to wastewater discharges . This highlights the importance of considering environmental factors when assessing the action, efficacy, and stability of methylparaben sodium.

特性

IUPAC Name |

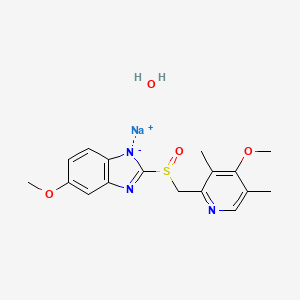

sodium;4-methoxycarbonylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESXGULMKCKJCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

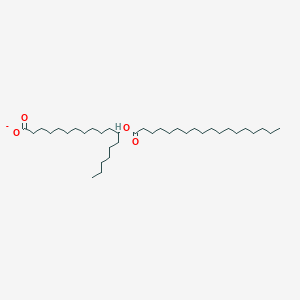

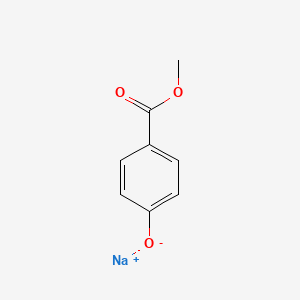

COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O3Na, C8H7NaO3 | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99-76-3 (Parent) | |

| Record name | Methylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1042156 | |

| Record name | Methylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, hygroscopic powder | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS RN |

5026-62-0 | |

| Record name | Methylparaben sodium [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylparaben sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(methoxycarbonyl)phenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPARABEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6K9C2NHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C | |

| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)

![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)